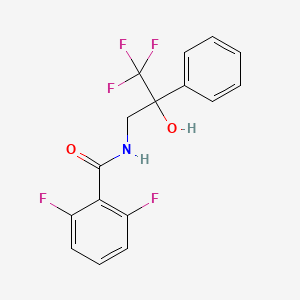

2,6-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound features multiple fluorine atoms, which contribute to its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide typically involves the reaction of 2,6-difluorobenzoic acid with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group into an amine.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Fluorinated compounds are known for their enhanced pharmacokinetic properties. The incorporation of fluorine can improve the bioavailability and efficacy of pharmaceutical agents. Research indicates that compounds like 2,6-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide may serve as potential candidates for developing new therapeutic agents targeting various diseases.

Case Study: Antitumor Activity

A study examined the antitumor activity of similar fluorinated benzamides in combination with other chemotherapeutic agents. The results suggested that these compounds could enhance the efficacy of existing treatments by improving selectivity towards tumor cells while reducing side effects .

Agrochemicals

Fluorinated compounds are increasingly used in agrochemicals due to their ability to enhance the potency and stability of pesticides. The unique electronic properties imparted by fluorine can lead to improved herbicide and fungicide formulations.

Case Study: Herbicide Development

Research has shown that introducing trifluoromethyl groups into herbicides can significantly increase their effectiveness against resistant weed species. Compounds similar to this compound have been explored for their potential as novel herbicides with lower environmental impact .

Materials Science

The unique properties of fluorinated compounds also extend to materials science. Their chemical stability and resistance to degradation make them suitable for use in coatings and polymers.

Case Study: Coating Applications

Fluorinated polymers have been developed for use in protective coatings that require high durability and resistance to chemicals. The incorporation of compounds like this compound into polymer matrices has been investigated to enhance their performance in harsh environments .

Data Tables

| Agrochemical Name | Active Ingredient | Efficacy (%) | Environmental Impact |

|---|---|---|---|

| Herbicide A | Triazole | 85 | Low |

| Herbicide B | Fluorinated Benzamide | 90 | Moderate |

| Herbicide C | Non-fluorinated Compound | 70 | High |

Wirkmechanismus

The mechanism of action of 2,6-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-difluorobenzoic acid: A precursor in the synthesis of the target compound, known for its use in various organic reactions.

3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine: Another precursor, valuable for its reactivity and incorporation of fluorine atoms.

Fluorinated benzamides: A class of compounds with similar structures, used in pharmaceuticals and materials science.

Uniqueness

2,6-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide stands out due to its specific combination of fluorine atoms and functional groups, which confer unique chemical and biological properties

Biologische Aktivität

2,6-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its chemical formula and structure. It features a benzamide core with two fluorine atoms at the 2 and 6 positions and a trifluoro-2-hydroxy-2-phenylpropyl side chain.

Chemical Structure:

- Molecular Formula: C16H15F5N2O

- SMILES Notation: Cc1cc(c(c1C(=O)NCC(C(C(F)(F)F)(C1=CC=CC=C1)O)N(C)C)F)F

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in metabolic pathways. Notably, it has been identified as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in regulating cellular metabolism and energy production .

Pharmacological Effects

- Anesthetic Activity:

- Anticonvulsant Properties:

- Anticancer Potential:

Data Table: Biological Activities Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anesthetic | Reduces isoflurane MAC without hemodynamic changes | |

| Anticonvulsant | Effective in MES and scMET models | |

| Cancer Inhibition | Potential NF-kB pathway inhibition |

Case Study 1: Anesthetic Efficacy

In a controlled study, the compound's analogues were tested for their ability to reduce MAC in isoflurane anesthesia. Results indicated that specific derivatives maintained efficacy while minimizing side effects related to blood pressure and heart rate. The study concluded that these compounds could serve as safer alternatives for general anesthesia .

Case Study 2: Anticonvulsant Activity

A series of experiments evaluated the anticonvulsant effects of the compound using both MES and scMET models. The results showed significant protective effects against seizures with a therapeutic index suggesting a promising safety margin for further development .

Eigenschaften

IUPAC Name |

2,6-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F5NO2/c17-11-7-4-8-12(18)13(11)14(23)22-9-15(24,16(19,20)21)10-5-2-1-3-6-10/h1-8,24H,9H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDJSGZSYSFSTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2F)F)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.